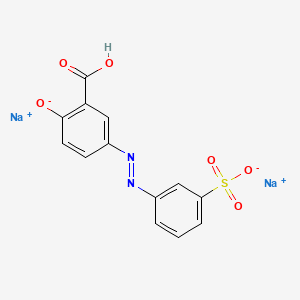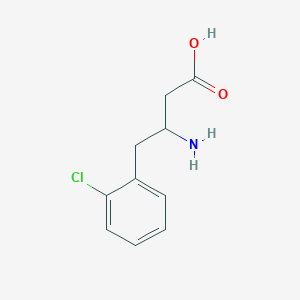
1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride is a chemical compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a methoxy group attached to a benzenesulfonyl moiety, which is further linked to a piperazine ring The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions
Métodos De Preparación
The synthesis of 1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzenesulfonyl chloride and piperazine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be performed to modify the piperazine ring.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are often carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways.
Comparación Con Compuestos Similares
1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride can be compared with other sulfonyl piperazines:
Similar Compounds: Examples include 1-(2-Methoxy-benzenesulfonyl)-piperidin-4-ylamine hydrochloride and 1-(2-Methoxy-benzenesulfonyl)-pyrrolidin-3-ylamine hydrochloride
Uniqueness: The presence of the methoxy group and the specific arrangement of the sulfonyl and piperazine moieties confer unique chemical and biological properties to this compound, distinguishing it from its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Propiedades
Número CAS |
1162262-37-4 |
|---|---|
Fórmula molecular |
C11H18Cl2N2O3S |
Peso molecular |
329.2 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)sulfonylpiperazine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O3S.2ClH/c1-16-10-4-2-3-5-11(10)17(14,15)13-8-6-12-7-9-13;;/h2-5,12H,6-9H2,1H3;2*1H |
Clave InChI |
OOJJNFARDDBPCO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1S(=O)(=O)N2CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-3-[4-(trifluoromethyl)phenyl]-2-propenoic acid ethyl ester](/img/structure/B12281128.png)






![4-Benzyl-3-[3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B12281173.png)


![[5-(4-Amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12281218.png)
![4-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B12281230.png)

![4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12281235.png)
